N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzothiazole ring, a pyrazole ring, and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate amine.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by the condensation of hydrazine with a 1,3-diketone.
Coupling Reactions: The benzothiazole and pyrazole intermediates are then coupled with a nitrothiophene carboxylic acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the thiophene ring can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be investigated for use in pharmaceuticals.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Industry
Materials Science: The compound can be used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The benzothiazole and pyrazole rings can participate in π-π stacking interactions and hydrogen bonding, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide
- N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-chlorothiophene-2-carboxamide
Uniqueness
The presence of both the benzothiazole and pyrazole rings, along with the nitrothiophene moiety, makes N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide unique. This combination of structural features can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3S2/c1-12-11-13(2)23(21-12)10-9-22(18(25)16-7-8-17(28-16)24(26)27)19-20-14-5-3-4-6-15(14)29-19/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUGLLIBYRXJOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=CC=CC=C3S2)C(=O)C4=CC=C(S4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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